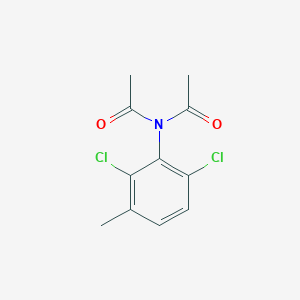

N-Acetyl-N-(2,6-dichloro-3-methylphenyl)acetamide

Description

Properties

CAS No. |

139553-65-4 |

|---|---|

Molecular Formula |

C11H11Cl2NO2 |

Molecular Weight |

260.11 g/mol |

IUPAC Name |

N-acetyl-N-(2,6-dichloro-3-methylphenyl)acetamide |

InChI |

InChI=1S/C11H11Cl2NO2/c1-6-4-5-9(12)11(10(6)13)14(7(2)15)8(3)16/h4-5H,1-3H3 |

InChI Key |

JYVQRRPAQYSWIP-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=C(C=C1)Cl)N(C(=O)C)C(=O)C)Cl |

Origin of Product |

United States |

Preparation Methods

Chlorination of N-(4-bromo-3-methylphenyl)acetamide to N-(2,6-dichloro-3-methylphenyl)acetamide

The synthesis begins with the selective chlorination of N-(4-bromo-3-methylphenyl)acetamide to introduce chlorine atoms at the 2 and 6 positions on the aromatic ring, yielding N-(2,6-dichloro-4-bromo-3-methylphenyl)acetamide.

- Procedure:

A slurry of N-(4-bromo-3-methylphenyl)acetamide in acetic acid and water is treated with chlorine gas at room temperature over 60 minutes, followed by stirring for 5-16 hours. The product is isolated by filtration and dried to obtain an off-white solid with a melting point of 173-174 °C. - Yield: Approximately 87.4%

- Reference: US Patent US5068392A

| Step | Reagents & Conditions | Product | Yield (%) | Melting Point (°C) |

|---|---|---|---|---|

| Chlorination | Cl2 gas, AcOH/H2O, RT, 1 hr + 5-16 hr stirring | N-(2,6-dichloro-4-bromo-3-methylphenyl)acetamide | 87.4 | 173-174 |

Hydrolysis and Isolation of 2,6-Dichloro-3-methylaniline

Further hydrolysis under acidic reflux conditions converts the acetamide to the corresponding aniline derivative, which can be isolated by azeotropic distillation.

- Procedure:

N-(2,6-dichloro-3-methylphenyl)acetamide is refluxed in hydrochloric acid and water with propanol or acetic acid as co-solvent for several hours. The solution is cooled and extracted, yielding 2,6-dichloro-3-methylaniline. - Yield: Approximately 71.6% over 32 hours

- Reference: US Patent US5068392A

| Step | Reagents & Conditions | Product | Yield (%) | Notes |

|---|---|---|---|---|

| Hydrolysis | HCl (5N), H2O, propanol/AcOH, reflux, several hrs | 2,6-Dichloro-3-methylaniline | 71.6 | Isolated by azeotropic distillation |

N-Acetylation to Form this compound

The final step involves acylation of the aniline with an acetylating agent to form the target compound.

- Typical Acetylation Agents: Acetic anhydride or acetyl chloride

- Conditions: Usually carried out in an inert solvent such as dry acetone or pyridine at low temperature (below 10 °C) followed by stirring at room temperature or reflux.

- Purification: The product is precipitated by addition of water or aqueous sodium bicarbonate, filtered, washed, and recrystallized from ethanol or chloroform-ethanol mixtures.

- Reference: General acylation procedures consistent with those described in related sulfonamide derivatives synthesis

| Step | Reagents & Conditions | Product | Notes |

|---|---|---|---|

| Acetylation | Acetyl chloride or acetic anhydride, pyridine/acetone, <10 °C to RT | This compound | Purified by recrystallization |

Reaction Mechanisms and Solvent Effects

N-Alkylation and Acylation Solvents

- Aromatic hydrocarbons (benzene, toluene), lower alcohols (methanol, ethanol), ketones (acetone), ethers (tetrahydrofuran), and polar aprotic solvents (dimethylformamide, dimethyl sulfoxide) are commonly used for N-alkylation and acylation reactions to optimize solubility and reaction rates.

- Neutralization of acid byproducts during acylation is often achieved by adding tertiary amines such as triethylamine or diisopropylethylamine.

- Iodide salts may be added to catalyze certain N-alkylation reactions.

- Elevated temperatures can increase reaction rates but require careful control to avoid side reactions.

- Reference: Finnish patent FI97617C

Summary Table of Preparation Methods

| Step No. | Reaction Type | Starting Material | Reagents & Conditions | Product | Yield / Notes |

|---|---|---|---|---|---|

| 1 | Aromatic Chlorination | N-(4-bromo-3-methylphenyl)acetamide | Cl2, AcOH/H2O, RT, 1 hr + 5-16 hr stirring | N-(2,6-dichloro-4-bromo-3-methylphenyl)acetamide | 87.4%, m.p. 173-174 °C |

| 2 | Catalytic Hydrogenation | N-(2,6-dichloro-4-bromo-3-methylphenyl)acetamide | H2, Pd/C, AcOH/NaOH, RT, 75 min | N-(2,6-dichloro-3-methylphenyl)acetamide | High purity, m.p. 180.5-181.5 °C |

| 3 | Hydrolysis | N-(2,6-dichloro-3-methylphenyl)acetamide | HCl (5N), H2O, propanol or AcOH, reflux | 2,6-Dichloro-3-methylaniline | 71.6%, isolated by distillation |

| 4 | N-Acetylation | 2,6-Dichloro-3-methylaniline | Acetyl chloride or acetic anhydride, pyridine/acetone, <10 °C to RT | This compound | Purified by recrystallization |

Research Findings and Analytical Characterization

- The final compound and intermediates have been characterized by melting point determination, infrared spectroscopy (IR), proton nuclear magnetic resonance (^1H-NMR), and elemental analysis to confirm structure and purity.

- The melting points serve as quality control indicators: the target compound typically exhibits melting points around 180-182 °C.

- Spectroscopic data confirm the presence of characteristic amide carbonyl groups and aromatic chlorides.

- Thin-layer chromatography (TLC) using solvent systems such as benzene:ethyl acetate (1:1) or acetone:ethanol (1:1) is used to monitor reaction progress and purity.

Chemical Reactions Analysis

Types of Reactions

N-Acetyl-N-(2,6-dichloro-3-methylphenyl)acetamide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can convert it into different derivatives with altered chemical properties.

Substitution: It can participate in substitution reactions where one or more atoms in the molecule are replaced by other atoms or groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Halogenation reactions may involve reagents like chlorine or bromine under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield this compound oxides, while reduction can produce various amine derivatives .

Scientific Research Applications

N-Acetyl-N-(2,6-dichloro-3-methylphenyl)acetamide has a wide range of applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of more complex molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Research is ongoing to explore its potential therapeutic uses, particularly in the development of new pharmaceuticals.

Mechanism of Action

The mechanism of action of N-Acetyl-N-(2,6-dichloro-3-methylphenyl)acetamide involves its interaction with specific molecular targets. It can inhibit certain enzymes or receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table and analysis highlight key differences between N-Acetyl-N-(2,6-dichloro-3-methylphenyl)acetamide and its analogs in terms of structure, properties, and applications:

Table 1: Structural and Functional Comparison

Key Observations:

Structural Complexity: The target compound’s dual acetyl groups distinguish it from simpler analogs like N-(2,6-dichloro-3-methylphenyl)acetamide (single acetamide group). This acetylation may enhance metabolic stability or alter solubility . Compounds such as N-acetyl-N-[2,4-dicyano-1-(4-methoxyphenyl)-9,10-dihydrophenanthren-3-yl]acetamide exhibit extended aromatic systems, leading to higher molecular weights (>400 g/mol) and distinct spectroscopic profiles (e.g., ¹³C-NMR δ 160.5 ppm for aromatic carbons) .

Crystallography and Conformation :

- 2-(2,6-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide adopts a twisted geometry (79.7° dihedral angle between aryl and thiazol rings), stabilized by N–H⋯N hydrogen bonds. Such conformational rigidity contrasts with the more flexible dihydrophenanthrene derivatives .

- In 2-(3,4-Dichlorophenyl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide , three distinct molecular conformations in the asymmetric unit highlight steric and electronic influences on packing .

Synthetic Pathways: Many analogs (e.g., thiazolyl and pyrazolyl acetamides) are synthesized via carbodiimide-mediated coupling, a method applicable to the target compound . The ratio of cyclization products (e.g., phenanthrene vs. benzoquinoline derivatives) in dihydrophenanthrene systems depends on aldehyde substituents, underscoring the role of electronic effects in synthesis .

Biological Activity

N-Acetyl-N-(2,6-dichloro-3-methylphenyl)acetamide, with the chemical formula and a molecular weight of approximately 218 g/mol, is an acetamide derivative known for its potential biological activities. This compound features a dichlorinated aromatic system and an acetylamide functional group, which may contribute to its pharmacological properties. The focus of this article is to explore the biological activity of this compound, including its antibacterial effects, anti-inflammatory properties, and potential applications in medicinal chemistry.

Chemical Structure and Properties

The structural characteristics of this compound are significant for understanding its biological activity. The compound consists of:

- Chlorine Substituents : Two chlorine atoms at the 2 and 6 positions on the phenyl ring enhance its reactivity.

- Methyl Group : A methyl group at the 3 position contributes to the overall hydrophobicity and lipophilicity of the molecule.

- Acetamide Functional Group : This functional group is crucial for its interaction with biological macromolecules.

Antibacterial Activity

This compound has been studied for its antibacterial properties. Research indicates that compounds with similar structures often exhibit significant antibacterial effects against various pathogens. For instance:

- Minimum Inhibitory Concentration (MIC) : Studies have shown that related acetamides can have MIC values ranging from 3.12 to 12.5 µg/mL against Staphylococcus aureus and Escherichia coli . The presence of chlorine atoms is believed to enhance these activities by stabilizing interactions with bacterial enzymes.

| Compound Name | MIC (µg/mL) | Bacteria Tested |

|---|---|---|

| This compound | TBD | Staphylococcus aureus, E. coli |

| Acetamide with Chlorine | 3.12 - 12.5 | Various Gram-positive and Gram-negative bacteria |

Anti-inflammatory Effects

The anti-inflammatory potential of N-acetylated compounds is well-documented. Similar derivatives have been shown to inhibit cyclooxygenase (COX) enzymes, which are pivotal in the inflammatory response:

- Mechanism of Action : By inhibiting COX enzymes, these compounds can reduce the production of pro-inflammatory mediators such as prostaglandins . This suggests that this compound may also possess anti-inflammatory properties worth exploring.

Case Studies

- Study on Antibacterial Efficacy : A study conducted on various acetamide derivatives demonstrated that those with halogen substitutions exhibited enhanced antibacterial activity compared to their non-substituted counterparts . This supports the hypothesis that this compound may be effective against resistant bacterial strains.

- Inflammation Model Testing : In vitro testing using RAW264.7 macrophage cells showed that similar compounds significantly reduced COX-2 expression levels in a dose-dependent manner . This indicates a potential role for N-acetylated derivatives in managing inflammatory diseases.

Q & A

Basic: What synthetic routes are commonly employed to prepare N-Acetyl-N-(2,6-dichloro-3-methylphenyl)acetamide?

Methodological Answer:

A typical synthesis involves coupling 2,6-dichloro-3-methylaniline with acetyl chloride or acetic anhydride under reflux in a polar aprotic solvent (e.g., dichloromethane or DMF). To enhance reaction efficiency, carbodiimide coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) can be used to activate the acetyl group. Post-reaction, purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol is recommended. For validation, monitor reaction progress using TLC (Rf ~0.5 in ethyl acetate/hexane 3:7) and confirm purity via HPLC (e.g., Newcrom R1 column, isocratic elution with acetonitrile/water 60:40) .

Basic: How can reverse-phase HPLC be optimized for analyzing this compound?

Methodological Answer:

Use a Newcrom R1 HPLC column (C18 stationary phase) with a mobile phase of acetonitrile/water (60:40 v/v) in isocratic mode. Adjust pH to 2.5–3.0 using 0.1% trifluoroacetic acid (TFA) to improve peak symmetry and reduce tailing. Set the flow rate to 1.0 mL/min and detection wavelength to 254 nm (aromatic Cl absorption). Validate the method by assessing retention time reproducibility (<2% RSD) and linearity (R² >0.99) across 0.1–100 µg/mL. For trace analysis, consider coupling with mass spectrometry (LC-MS) using electrospray ionization (ESI+) .

Advanced: How can crystallographic data for this compound be refined to resolve conformational polymorphism?

Methodological Answer:

Single-crystal X-ray diffraction (SCXRD) is ideal. Use SHELXL for refinement:

Data Collection: Cool crystals to 100 K to minimize thermal motion. Collect high-resolution data (≤0.8 Å) using Mo-Kα radiation.

Hydrogen Bonding: Identify N–H···O and C–H···Cl interactions. For asymmetric units with multiple conformers (e.g., ), apply restraints to anisotropic displacement parameters (ADPs) to stabilize refinement.

Validation: Check for R-factor convergence (R1 <5%). Use PLATON to analyze packing motifs and hydrogen-bonding networks (e.g., R₂²(10) dimers). Address disorder by partitioning occupancies or applying similarity restraints .

Advanced: How can conflicting NMR data for this compound be resolved when characterizing rotamers?

Methodological Answer:

Rotameric equilibria in solution (e.g., amide bond rotation) often cause split signals. Strategies include:

- Variable Temperature NMR: Cool to 233 K in CD₂Cl₂ to slow rotation; observe coalescence of doublets into singlets.

- 2D NOESY: Detect through-space correlations between the acetyl methyl and aromatic protons to identify dominant conformers.

- DFT Calculations: Compare experimental ¹³C NMR shifts (e.g., carbonyl C=O at ~170 ppm) with computed values (B3LYP/6-311+G(d,p)) to validate rotamer populations .

Basic: What spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

- IR Spectroscopy: Confirm acetyl C=O stretch at ~1660 cm⁻¹ and amide N–H bend at ~1550 cm⁻¹. Compare with reference spectra from NIST databases .

- ¹H/¹³C NMR: In CDCl₃, expect aromatic protons (δ 6.8–7.4 ppm), acetyl methyl (δ 2.3 ppm), and amide carbonyl (δ 168–170 ppm). Use DEPT-135 to distinguish CH₃ groups.

- Mass Spectrometry: ESI+ mode should yield [M+H]⁺ at m/z 260.1 (C₁₁H₁₁Cl₂NO₂⁺) with isotopic Cl patterns (M+2 intensity ~65% of M⁺) .

Advanced: How can computational chemistry aid in predicting the biological activity of this compound derivatives?

Methodological Answer:

- Docking Studies: Use AutoDock Vina to model interactions with target proteins (e.g., penicillin-binding proteins due to structural similarity to β-lactams). Set grid boxes around active sites (e.g., 20 ų) and validate with known inhibitors .

- QSAR Modeling: Calculate descriptors (logP, polar surface area) from Gaussian-optimized geometries. Train models with Random Forest regression to predict IC₅₀ values against bacterial targets.

- MD Simulations: Run 100 ns trajectories in GROMACS to assess binding stability (RMSD <2 Å) and hydrogen bond persistence (>50% occupancy) .

Basic: What are the key considerations for scaling up the synthesis of this compound from milligram to gram quantities?

Methodological Answer:

- Solvent Selection: Replace DMF with toluene for easier removal via rotary evaporation.

- Catalyst Loading: Optimize EDC stoichiometry (1.2–1.5 equiv) to minimize side products.

- Workflow: Implement inline FTIR to monitor reaction completion. For crystallization, use anti-solvent addition (e.g., hexane) to improve yield (>85%).

- Safety: Ensure proper ventilation due to HCl gas release during acetylation .

Advanced: How can hydrogen-bonding networks in this compound crystals influence its stability and solubility?

Methodological Answer:

SCXRD reveals that N–H···O hydrogen bonds (2.8–3.0 Å) form R₂²(10) dimers, enhancing crystal lattice stability. Chlorine atoms participate in weak C–H···Cl interactions (3.3–3.5 Å), contributing to low solubility in polar solvents. To improve solubility:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.